molecular formula C16H17NOS2 B13367886 3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one

3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one

Cat. No.: B13367886
M. Wt: 303.4 g/mol
InChI Key: OVJUYDSIRSTPMQ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one is an organic heterotricyclic compound. It is characterized by a thieno3,4-cbenzothiepin core structure, which is a fused ring system containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno3,4-cbenzothiepin derivative with dimethylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Dithiadene: An organic heterotricyclic compound with a similar thienobenzothiepin core structure.

    Thiophene Derivatives: Compounds containing the thiophene ring, which share some structural similarities with 3-[(dimethylamino)methyl]-1-methylthienobenzothiepin-10(5H)-one.

Uniqueness

3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NOS2

Molecular Weight

303.4 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-1-methyl-5H-thieno[3,4-c][2]benzothiepin-10-one

InChI

InChI=1S/C16H17NOS2/c1-10-14-15(18)12-7-5-4-6-11(12)9-19-16(14)13(20-10)8-17(2)3/h4-7H,8-9H2,1-3H3

InChI Key

OVJUYDSIRSTPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)CN(C)C)SCC3=CC=CC=C3C2=O

Origin of Product

United States

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